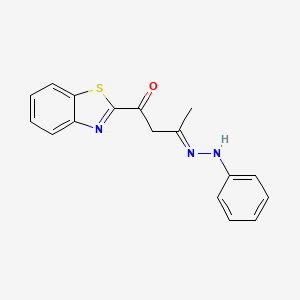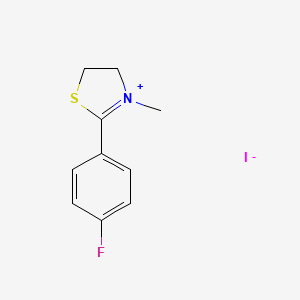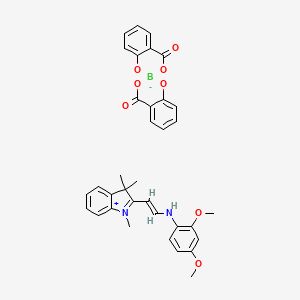
2,2-bis(aminomethyl)propane-1,3-diamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-bis(aminomethyl)propane-1,3-diamine;sulfuric acid is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its reactivity and stability. The compound is characterized by the presence of multiple amine groups, which contribute to its versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(aminomethyl)propane-1,3-diamine typically involves the reaction of formaldehyde with ammonia and a primary amine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-bis(aminomethyl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-bis(aminomethyl)propane-1,3-diamine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.
Industry: The compound is employed in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of 2,2-bis(aminomethyl)propane-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes, making the compound valuable in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Similar in structure but with different spatial arrangement of amine groups.
1,3-Bis(aminomethyl)benzene: Contains a benzene ring, leading to different reactivity and applications.
Ethylenediamine: A simpler diamine with fewer amine groups, used in different contexts.
Uniqueness
2,2-bis(aminomethyl)propane-1,3-diamine stands out due to its multiple amine groups and the ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong coordination chemistry and reactivity.
Eigenschaften
CAS-Nummer |
69898-47-1 |
|---|---|
Molekularformel |
C5H20N4O8S2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2,2-bis(aminomethyl)propane-1,3-diamine;sulfuric acid |
InChI |
InChI=1S/C5H16N4.2H2O4S/c6-1-5(2-7,3-8)4-9;2*1-5(2,3)4/h1-4,6-9H2;2*(H2,1,2,3,4) |
InChI-Schlüssel |
RRZAPKQWESLIFG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CN)(CN)CN)N.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















